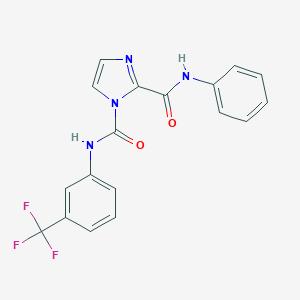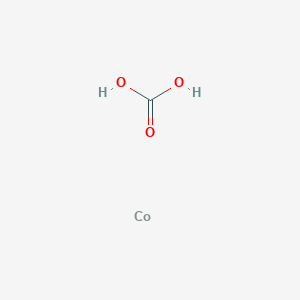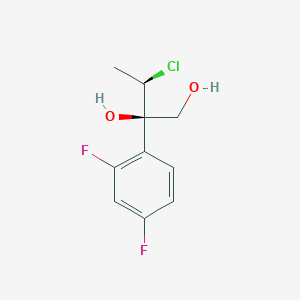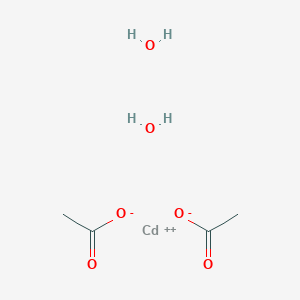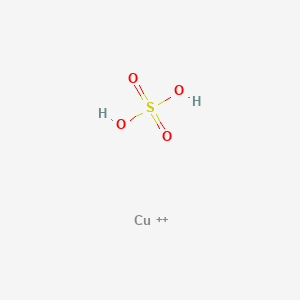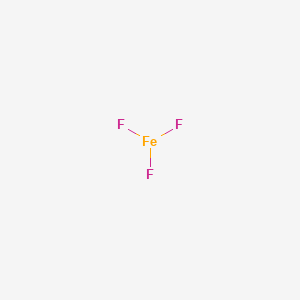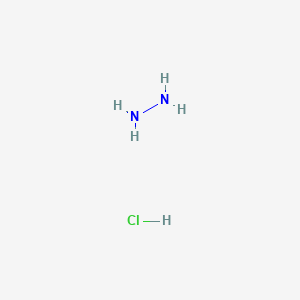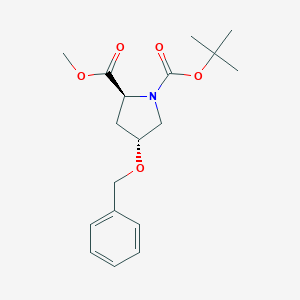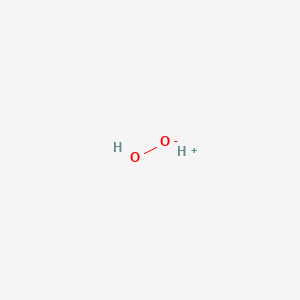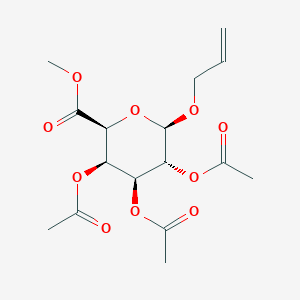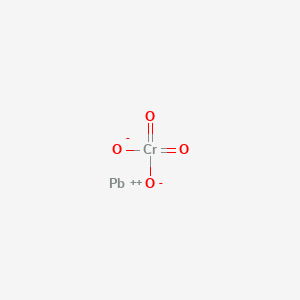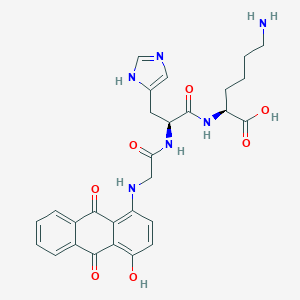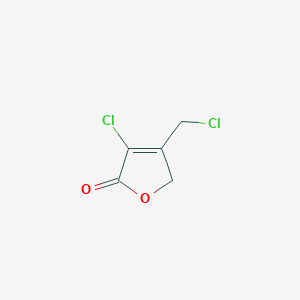
3-Chloro-4-(chloromethyl)-2(5H)-furanone
Vue d'ensemble
Description
3-Chloro-4-(chloromethyl)-2(5H)-furanone, also known as MX, is a chemical compound that has been extensively studied for its potential use in disinfection and water treatment. This compound is known for its strong antibacterial properties and has been found to be effective against a wide range of microorganisms.
Applications De Recherche Scientifique
Mutagenicity and Genotoxicity Studies
Research has shown that 3-Chloro-4-(chloromethyl)-2(5H)-furanone (CMCF) and its derivatives exhibit mutagenic properties. In a study using Salmonella typhimurium, various derivatives of CMCF displayed varying degrees of mutagenicity, highlighting the impact of chemical structure alterations on mutagenic potential (Lalonde, Cook, Perakyla, & Dence, 1991). Another study confirmed the genotoxic effects of CMCF in both the microscale micronucleus assay on mouse lymphoma cells and the unscheduled DNA synthesis assay in rat hepatocytes (Le Curieux, Nesslany, Munter, Kronberg, & Marzin, 1999).
Interaction with Biological Molecules
CMCF reacts with biological molecules such as cytidine, forming specific adducts. A study detailed the isolation and structural characterization of these reaction products, which provides insight into the compound's interaction with genetic material (Pluskota-Karwatka et al., 2007).
Environmental Impact and Stability
CMCF has been identified in chlorinated drinking water, raising concerns about its environmental impact. Research has investigated the stability of CMCF in aqueous solutions, finding that it varies with pH and temperature, which is crucial for understanding its behavior in natural and artificial water systems (Meier et al., 1987).
Effects on Cellular Processes
CMCF has been shown to affect cellular processes like gap junctional intercellular communication in liver cells, which is vital for cellular coordination and function. This inhibition could have implications for understanding the compound's carcinogenic potential (Hakulinen et al., 2006).
Analytical Methods for Detection
Advances in analytical chemistry have enabled the precise detection of CMCF in water samples. Various methods, including gas chromatography-mass spectrometry, have been developed to quantify CMCF in environmental samples, reflecting its significance as an environmental contaminant (Charles, Chen, Kanniganti, & Marbury, 1992).
Propriétés
IUPAC Name |
4-chloro-3-(chloromethyl)-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O2/c6-1-3-2-9-5(8)4(3)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTLOAIDAIPVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30155017 | |
| Record name | 2(5H)-Furanone, 3-chloro-4-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30155017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125974-01-8 | |
| Record name | 2(5H)-Furanone, 3-chloro-4-(chloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125974018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(5H)-Furanone, 3-chloro-4-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30155017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-4-(CHLOROMETHYL)-2(5H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W82W6QNR5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



